![molecular formula C20H19N3O3 B7457235 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457235.png)
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide, also known as Compound 21, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 involves the activation of the angiotensin II type 2 receptor (AT2R). This receptor is involved in several physiological processes, including blood pressure regulation, cell proliferation, and apoptosis. Activation of the AT2R by N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of tumor cells, reduce the production of inflammatory cytokines, and improve cardiac function. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 can reduce tumor growth, decrease blood pressure, and improve renal function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its clinical applications.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and cardiovascular disease. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its clinical applications. Additionally, research could focus on developing more potent and selective compounds that target the AT2R.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with 1-phenylpyrazole-4-carboxylic acid, followed by the addition of acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 can reduce the production of inflammatory cytokines. In cardiovascular disease research, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have vasodilatory effects and improve cardiac function.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(10-15-11-22-23(13-15)16-6-2-1-3-7-16)21-12-17-14-25-18-8-4-5-9-19(18)26-17/h1-9,11,13,17H,10,12,14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSURLUBFQBIEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.